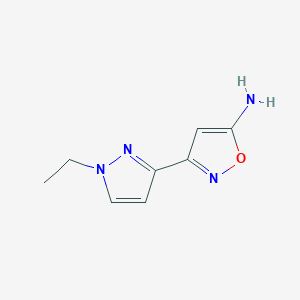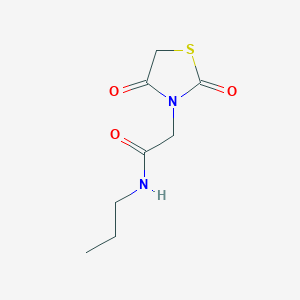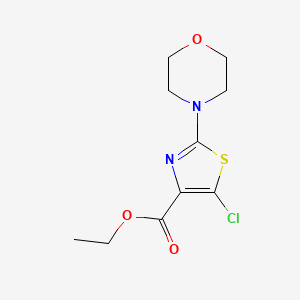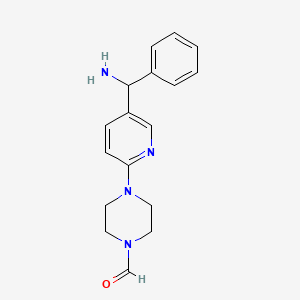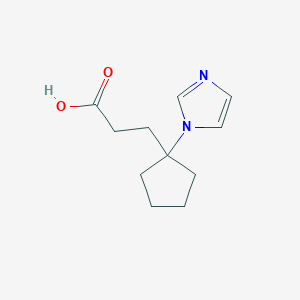
5-Bromo-1,3,4-oxadiazole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-1,3,4-oxadiazole-2-carboxylic acid is a heterocyclic compound that contains a five-membered ring with two nitrogen atoms, one oxygen atom, and a bromine substituent at the 5-position. This compound is part of the oxadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and agriculture .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1,3,4-oxadiazole-2-carboxylic acid typically involves the cyclization of acyl hydrazides with appropriate reagents. One common method is the reaction of an acyl hydrazide with a brominated nitroalkane under semiaqueous conditions. This approach avoids the formation of a 1,2-diacyl hydrazide intermediate and proceeds under mild conditions, making it efficient and straightforward .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1,3,4-oxadiazole-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or potassium permanganate and reducing agents such as sodium borohydride are commonly used.
Major Products
The major products formed from these reactions include various substituted oxadiazole derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
5-Bromo-1,3,4-oxadiazole-2-carboxylic acid has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antibacterial, antiviral, and anticancer activities.
Materials Science: The compound is utilized in the development of advanced materials, such as electroluminescent and electron-transport materials.
Agriculture: It serves as a precursor for the synthesis of agrochemicals, including herbicides and fungicides.
Mechanism of Action
The mechanism of action of 5-Bromo-1,3,4-oxadiazole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a bioisosteric hydrogen bond acceptor for carbonyl compounds, such as ketones, esters, amides, and carbamates. This interaction can modulate the physicochemical and pharmacokinetic profiles of the target molecules, leading to enhanced biological activity .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole: Another member of the oxadiazole family with similar biological activities but different substitution patterns.
1,2,5-Oxadiazole: Known for its applications in materials science and medicinal chemistry.
1,3,4-Oxadiazole: Shares the same core structure but with different substituents, leading to varied chemical and biological properties.
Uniqueness
5-Bromo-1,3,4-oxadiazole-2-carboxylic acid is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. This compound’s ability to undergo various chemical reactions and form diverse derivatives makes it a valuable building block in synthetic chemistry .
Properties
IUPAC Name |
5-bromo-1,3,4-oxadiazole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HBrN2O3/c4-3-6-5-1(9-3)2(7)8/h(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFJYEZDDYZQTHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NN=C(O1)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HBrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.96 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
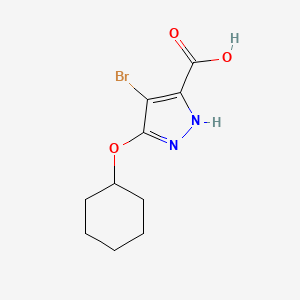

![7,7-Dimethyl-7H-fluoreno[2,3-b]benzofuran](/img/structure/B11790881.png)

![2-(4-Fluorophenyl)-5,5-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B11790898.png)
